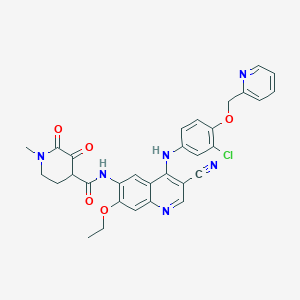
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with ethyl 3-cyano-4-ethoxyquinoline-6-carboxylate under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2), to promote the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from any impurities.
化学反応の分析
Types of Reactions
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学的研究の応用
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide linkage but differ in the rest of the structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in the substituents and overall structure.
Uniqueness
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
特性
分子式 |
C31H27ClN6O5 |
|---|---|
分子量 |
599.0 g/mol |
IUPAC名 |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-1-methyl-2,3-dioxopiperidine-4-carboxamide |
InChI |
InChI=1S/C31H27ClN6O5/c1-3-42-27-14-24-22(13-25(27)37-30(40)21-9-11-38(2)31(41)29(21)39)28(18(15-33)16-35-24)36-19-7-8-26(23(32)12-19)43-17-20-6-4-5-10-34-20/h4-8,10,12-14,16,21H,3,9,11,17H2,1-2H3,(H,35,36)(H,37,40) |
InChIキー |
NZWFIHXYNGZBKH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C5CCN(C(=O)C5=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


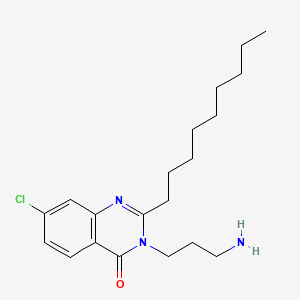
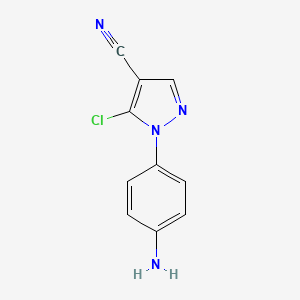
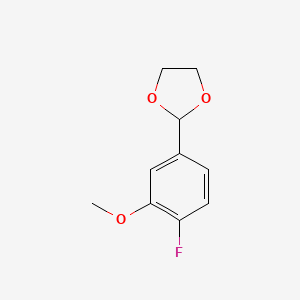
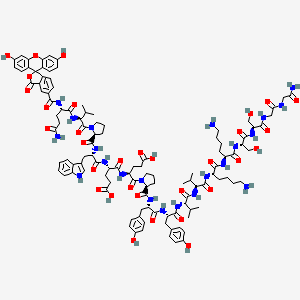
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
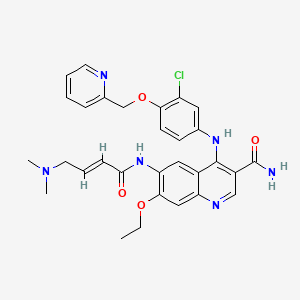
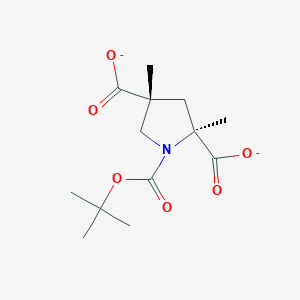
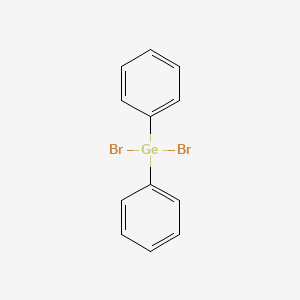
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
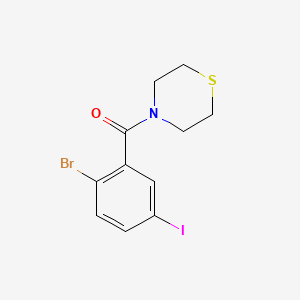

![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)

